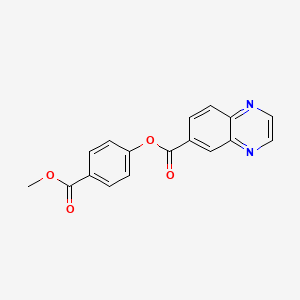

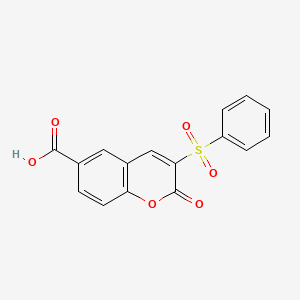

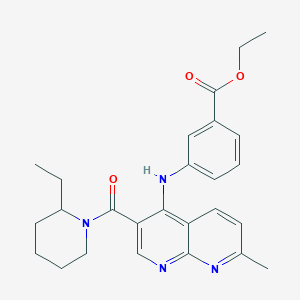

![molecular formula C26H27N7O3S B2856584 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-45-0](/img/structure/B2856584.png)

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the available literature, related compounds have been synthesized from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and related compounds. It likely contains a purine dione core, which is a type of heterocyclic compound. Attached to this core are various functional groups including a benzo[d]oxazol-2-ylthio group, an ethyl group, a dimethyl group, and a phenylpiperazin-1-yl group .科学研究应用

Pharmaceutical Research: Anticancer Properties

Benzoxazole derivatives, which are part of the compound’s structure, have been studied for their potential anticancer properties . The presence of the benzo[d]oxazol moiety could imply that Oprea1_206626 may be investigated for its efficacy against certain types of cancer cells, particularly in the context of colorectal carcinoma, where benzoxazole derivatives have shown promise.

Antimicrobial Activity

The benzo[d]oxazol component is also associated with antimicrobial activity . This suggests that Oprea1_206626 could be explored for its effectiveness against a range of bacterial and fungal pathogens, potentially leading to the development of new antibiotics or antifungal agents.

Neuropharmacology: Antiparkinson and Antihistamine Effects

Benzoxazole derivatives have been recognized for their antiparkinson and antihistamine effects . Oprea1_206626 might be valuable in the design of drugs targeting neurological disorders such as Parkinson’s disease, as well as in the treatment of allergic reactions.

Material Science: Functional Materials for Electronics

The compound’s structure hints at its potential application in the synthesis of functional materials used in electronics and spintronics . Its unique properties could be harnessed for developing new materials with specific electrical or magnetic characteristics.

Chemical Synthesis: Heterocyclic Compound Formation

Oprea1_206626 could serve as a precursor or intermediate in the synthesis of various heterocyclic compounds . Its complex structure may undergo transformations leading to the formation of new rings and structures, which are valuable in medicinal chemistry.

Molecular Biology: Inhibition of Protein Aggregation

Some benzoxazole derivatives have been identified as inhibitors of protein aggregation , which is a significant process in diseases like Alzheimer’s. Research into Oprea1_206626 could contribute to the development of treatments that prevent or reduce the aggregation of proteins.

Analytical Chemistry: Spectroscopy and Mass Spectrometry

The compound’s diverse functional groups make it a suitable candidate for studies involving spectroscopic techniques and mass spectrometry . It could be used as a standard or reference compound in analytical methods to identify or quantify other substances.

Pharmacology: Serotonin Receptor Antagonism

Given the presence of a phenylpiperazine moiety, Oprea1_206626 may act on serotonin receptors . This property could be explored for therapeutic applications in mood disorders, as serotonin plays a crucial role in regulating mood and anxiety.

属性

IUPAC Name |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N7O3S/c1-29-22-21(23(34)30(2)26(29)35)33(16-17-37-25-27-19-10-6-7-11-20(19)36-25)24(28-22)32-14-12-31(13-15-32)18-8-4-3-5-9-18/h3-11H,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGBFKQGSLUDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

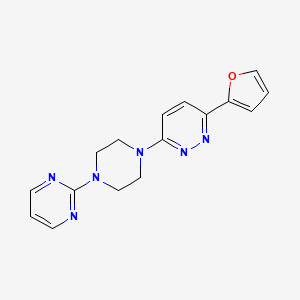

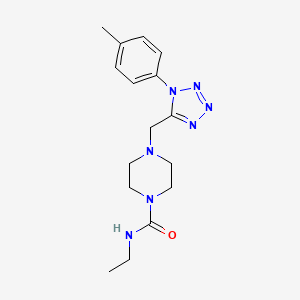

![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)

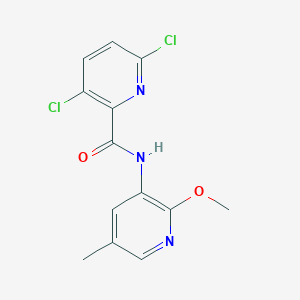

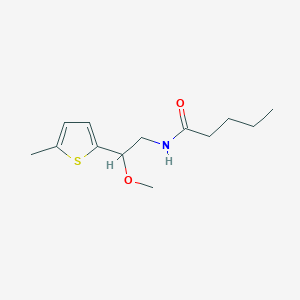

![N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2856507.png)

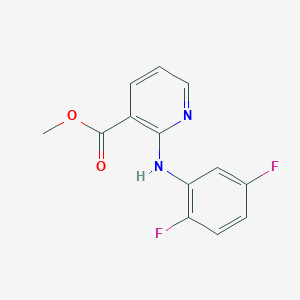

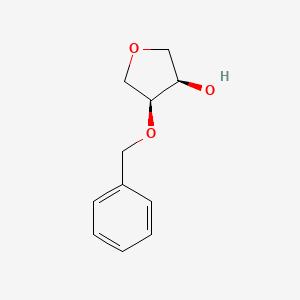

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856512.png)

![3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2856515.png)